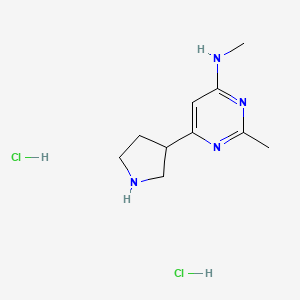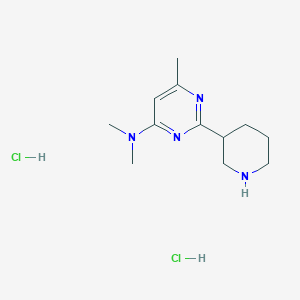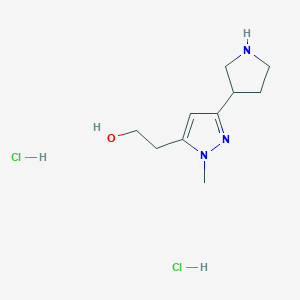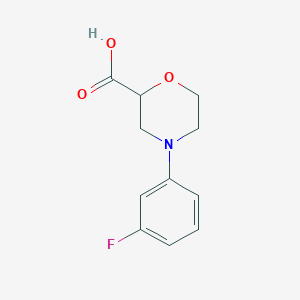
4-(3-Fluorophenyl)morpholine-2-carboxylic acid
Vue d'ensemble
Description
“4-(3-Fluorophenyl)morpholine-2-carboxylic acid” is a chemical compound with the molecular formula C11H12FNO3. It has a molecular weight of 225.22 g/mol. The IUPAC name for this compound is 4-[(4-fluorophenyl)acetyl]-2-morpholinecarboxylic acid .
Molecular Structure Analysis
The molecular structure of “4-(3-Fluorophenyl)morpholine-2-carboxylic acid” consists of a morpholine ring attached to a fluorophenyl group and a carboxylic acid group . The InChI code for this compound is 1S/C13H14FNO4/c14-10-3-1-9(2-4-10)7-12(16)15-5-6-19-11(8-15)13(17)18/h1-4,11H,5-8H2,(H,17,18) .Applications De Recherche Scientifique
Synthesis and Characterization
- Synthesis and Biological Activity: A derivative of 4-(3-Fluorophenyl)morpholine, namely 4-{2-[5-(4-fluoro-phenyl)- [1,3,4]oxadiazol-2-ylsulfanyl]-ethyl}-morpholine, was synthesized and characterized for biological activities like antibacterial, antioxidant, and anti-TB activities. It exhibited remarkable anti-TB and superior anti-microbial activities (Mamatha S.V et al., 2019).
Crystal Structure and Properties
- Crystal Structure Analysis: The crystal structure of a related compound, (Z)-3-(3,4-Dimethoxyphenyl)-3-(4-fluorophenyl)-1-morpholinoprop-2-en-1-one, was analyzed, indicating a Z configuration and a dihedral angle between two benzene rings (B. Chai & Changling Liu, 2011).
Enantiopure Synthesis
- Enantiopure Fmoc-Protected Morpholine-3-Carboxylic Acid: This compound was synthesized from dimethoxyacetaldehyde and serine methyl ester, with potential applications in peptidomimetic chemistry (Filippo Sladojevich et al., 2007).
Antitumor Activity
- Antitumor Activity of Derivatives: A derivative, 3-Amino-4-Morpholino-1H-Indazol-1-yl(3-Fluorophenyl)Methanone, was synthesized and showed distinct inhibition on the proliferation of various cancer cell lines (Zhi-hua Tang & W. Fu, 2018).
Synthesis of Key Intermediates for Pharmaceuticals
- Synthesis of Aprepitant Intermediate: Efficient synthesis of (S)-3-(4-Fluorophenyl)morpholin-2-one, a key intermediate of the antiemetic drug aprepitant, was developed (S. Wang, 2015).
- Synthesis of NK1 Receptor Antagonist Aprepitant: An efficient synthesis method for the NK1 receptor antagonist Aprepitant, which involved crystallization-induced diastereoselective transformation, was described (K. Brands et al., 2003).
Antibacterial Activity
- Synthesis and Antibacterial Activity: Various derivatives of 3-fluoro-4-morpholinoaniline, an intermediate of the antibiotic drug linezolid, were synthesized and displayed potent antimicrobial activity (D. B. Janakiramudu et al., 2017).
Propriétés
IUPAC Name |
4-(3-fluorophenyl)morpholine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FNO3/c12-8-2-1-3-9(6-8)13-4-5-16-10(7-13)11(14)15/h1-3,6,10H,4-5,7H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLXLSAHUYGGLMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C2=CC(=CC=C2)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Fluorophenyl)morpholine-2-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



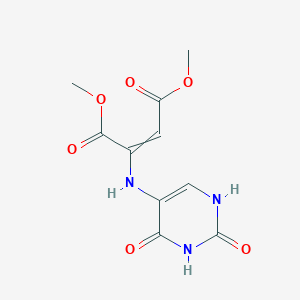
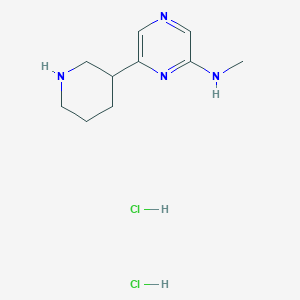
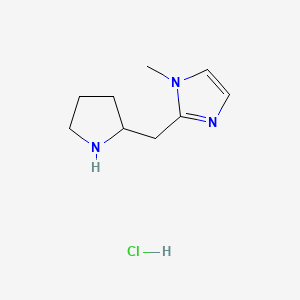
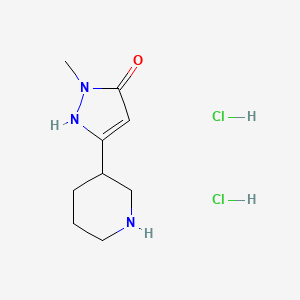
![3-(5-Methoxymethyl-[1,2,4]oxadiazol-3-yl)-piperidine hydrochloride](/img/structure/B1402633.png)
![4-Methyl-3-pyrrolidin-2-yl-4H-[1,2,4]triazole dihydrochloride](/img/structure/B1402634.png)
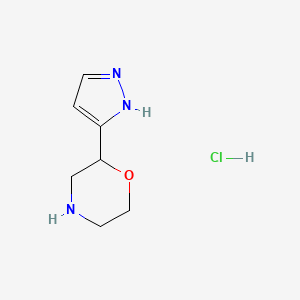
![2-[4-(2-Methoxy-ethyl)-4H-[1,2,4]triazol-3-yl]-piperidine dihydrochloride](/img/structure/B1402636.png)
![N-[2-(2-Amino-ethyl)-2H-pyrazol-3-yl]-methanesulfonamide dihydrochloride](/img/structure/B1402639.png)
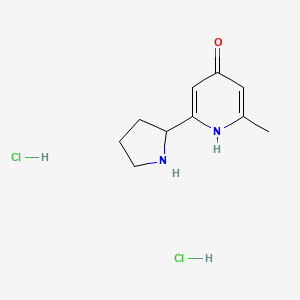
![3-(4-Aminomethyl-cyclohexyl)-benzo[b]thiophene-2-carboxylic acid (2-methoxy-ethyl)-amide hydrochloride](/img/structure/B1402642.png)
